molecular formula C18H21NO5 B4930143 1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene

1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene

Cat. No.: B4930143
M. Wt: 331.4 g/mol
InChI Key: LJLADAVFCKQWPX-UHFFFAOYSA-N
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Description

1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of an ethoxyphenoxy group and a butoxy group attached to a benzene ring, which also contains a nitro substituent

Properties

IUPAC Name

1-[4-(4-ethoxyphenoxy)butoxy]-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5/c1-2-22-16-9-11-18(12-10-16)24-14-4-3-13-23-17-7-5-15(6-8-17)19(20)21/h5-12H,2-4,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLADAVFCKQWPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCCCOC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Ethoxyphenoxy Intermediate: The reaction of 4-ethoxyphenol with an appropriate halogenated butane derivative under basic conditions to form 4-(4-ethoxyphenoxy)butane.

    Nitration: The nitration of the intermediate compound using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the para position of the benzene ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 1-[4-(4-Ethoxyphenoxy)butoxy]-4-aminobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.

Comparison with Similar Compounds

1-[4-(4-Ethoxyphenoxy)butoxy]-4-nitrobenzene can be compared with other similar compounds, such as:

    1-[4-(4-Ethoxyphenoxy)butoxy]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group, leading to different chemical reactivity and applications.

    1-Chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene:

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